(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological activities. Hydrazones are known to exhibit antimicrobial, antiviral, and anticancer properties, making them of interest in drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets, potentially leading to the development of new medications.
Industry
In the industrial sector, (4Z)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE may be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves interactions with specific molecular targets. The compound’s hydrazone linkage and functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4Z)-4-[2-(2,6-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern on the phenyl rings and the presence of both nitro and hydrazone functional groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H13Cl2N5O3 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
4-[(2,5-dichlorophenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H13Cl2N5O3/c22-14-6-11-17(23)18(12-14)24-25-20-19(13-4-2-1-3-5-13)26-27(21(20)29)15-7-9-16(10-8-15)28(30)31/h1-12,26H |
InChI Key |
GHJLYFZATLWPFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.